molecular formula C15H13FN2O2S B12861023 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12861023
M. Wt: 304.3 g/mol
InChI Key: IFDAOSWFQMRLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 4, a methyl group at position 2, and a 4-methylphenylsulfonyl group at position 1. The 4-methylphenylsulfonyl (tosyl) group is a common protecting group for NH-sensitive pyrrolo[2,3-b]pyridines, enhancing stability during synthetic modifications . Fluorine and methyl substituents are strategically introduced to modulate electronic, steric, and pharmacological properties, as seen in related kinase inhibitors targeting FGFR .

Properties

IUPAC Name

4-fluoro-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-11(2)9-13-14(16)7-8-17-15(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDAOSWFQMRLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination at the 4-Position

  • The introduction of fluorine at the 4-position can be achieved by halogen exchange or direct fluorination of a suitable precursor.
  • For example, starting from 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, fluorination can be performed using nucleophilic fluorinating agents under controlled conditions.
  • Reaction conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF) and temperatures ranging from ambient to moderate heating.

Sulfonylation at the Nitrogen (1-Position)

  • Sulfonylation is carried out by reacting the pyrrolo[2,3-b]pyridine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.
  • A biphasic system of dichloromethane and aqueous sodium hydroxide is commonly used.
  • Catalytic amounts of tetrabutylammonium hydrogen sulfate can facilitate the reaction.
  • The reaction is typically stirred at room temperature to reflux for 1–3 hours under nitrogen atmosphere.
  • Workup involves acidification, extraction with ethyl acetate, drying, and concentration to isolate the sulfonylated product.

Methylation at the 2-Position

  • The methyl group is introduced by alkylation using methyl iodide.
  • Prior to methylation, the 2-position is deprotonated using a strong base such as lithium diisopropylamide (LDA) in THF at low temperature (around -30 °C).
  • After deprotonation, methyl iodide is added, and the reaction mixture is allowed to warm to room temperature and stirred for extended periods (e.g., 16 hours) to ensure complete alkylation.
  • The product is then purified by standard methods such as column chromatography.

Purification and Isolation

  • After each synthetic step, purification is achieved by extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Ion exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities.
  • Final purification often involves recrystallization or chromatographic techniques to obtain analytically pure material.

Representative Synthetic Procedure (Adapted from Patent WO2006063167A1 and Literature)

Step Reagents & Conditions Description Yield (%)
1 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, K2CO3, Pd catalyst, dioxane/water, 80 °C, N2 atmosphere Suzuki coupling to introduce aryl substituent Not specified
2 p-Toluenesulfonyl chloride, NaOH (6N), tetrabutylammonium hydrogen sulfate (catalytic), DCM/water, room temp, 1 h Sulfonylation at N-1 High
3 Lithium diisopropylamide (LDA), THF, -30 °C, 0.67 h; then methyl iodide, 20 °C, 16 h Methylation at 2-position 85% (reported for similar compounds)

Research Findings and Optimization Notes

  • The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) is effective for introducing aryl groups on the pyrrolo[2,3-b]pyridine core prior to sulfonylation.
  • Sulfonylation under biphasic conditions with phase transfer catalysts improves reaction rates and yields.
  • Methylation requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • Ion exchange resins are beneficial for removing residual acidic or basic impurities.
  • The fluorination step is sensitive and may require specialized fluorinating agents or halogen exchange protocols to achieve high regioselectivity.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Fluorination Fluorinating agent (e.g., KF, Selectfluor) THF or polar aprotic 0 to 50 °C Several hours Variable Requires regioselectivity control
Sulfonylation p-Toluenesulfonyl chloride, NaOH, tetrabutylammonium hydrogen sulfate DCM/water biphasic RT to reflux 1–3 h High Phase transfer catalyst improves yield
Methylation LDA, methyl iodide THF -30 °C to RT 16 h ~85% Low temperature deprotonation critical
Purification Ion exchange resin, extraction solvents Methanol, ethyl acetate RT 3 h stirring Removes impurities effectively

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Kinase Inhibition

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). These kinases are implicated in various diseases, including cancer and metabolic disorders. The inhibition of SGK-1 can potentially lead to therapeutic strategies for conditions characterized by aberrant kinase activity.

Anti-inflammatory Properties

Compounds within this class have been explored for their anti-inflammatory properties. The presence of the sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

Preliminary studies suggest that 1H-Pyrrolo[2,3-b]pyridine derivatives may possess antimicrobial properties. This could be linked to their ability to interfere with bacterial signaling pathways or inhibit essential bacterial enzymes.

Synthesis and Derivatives

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that can include nucleophilic substitutions and electrophilic aromatic substitutions. The presence of electron-withdrawing groups such as sulfonyl and fluorine enhances the reactivity of these compounds, allowing for diverse synthetic pathways.

Synthetic Routes

Common synthetic routes include:

  • Coupling reactions with aryl halides under palladium-catalyzed conditions.
  • Formation through cyclization reactions involving appropriate precursors.

Comparative Analysis of Related Compounds

To understand the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives better, a comparison with structurally similar compounds can provide insights into their pharmacological profiles.

Compound NameSimilarityKey Features
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1.00Contains similar sulfonyl group; halogenated
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile0.77Contains carbonitrile substituent; different position
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.77Brominated variant; different halogen
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.70Chlorinated variant; similar sulfonamide structure
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine0.67Different bicyclic structure; similar functional groups

Case Study 1: SGK-1 Inhibition

A study demonstrated that specific derivatives of 1H-Pyrrolo[2,3-b]pyridine effectively inhibited SGK-1 activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established kinase inhibitors used in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of a derivative were assessed in a murine model of inflammation. The compound significantly reduced pro-inflammatory cytokines and exhibited a favorable safety profile.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves targeting FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and survival, ultimately leading to cancer cell death.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Halogenation at position 4 or 5 of the pyrrolo[2,3-b]pyridine core significantly impacts physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Data/Application Reference
4-Bromo-1-[(4-methylphenyl)sulfonyl]- 4-Br, 1-(4-methylphenylsulfonyl) C₁₄H₁₁BrN₂O₂S 351.22 257–258 (3e*) Precursor for coupling reactions
4-Chloro-1-[(4-methylphenyl)sulfonyl]- 4-Cl, 1-(4-methylphenylsulfonyl) C₁₄H₁₁ClN₂O₂S 306.77 200.3–202.7 (5a) Forms π-π interactions in crystal
5-Bromo-1-[(4-methylphenyl)sulfonyl]- 5-Br, 1-(4-methylphenylsulfonyl) C₁₄H₁₁BrN₂O₂S 351.22 Used in medicinal chemistry
Target Compound 4-F, 2-Me, 1-(4-methylphenylsulfonyl) C₁₅H₁₃FN₂O₂S 320.34 Hypothesized FGFR inhibitor activity

Key Observations :

  • Fluorine’s electronegativity may improve solubility and hydrogen-bonding interactions .
  • Thermal Stability : The 4-bromo analogue (3e) has a higher melting point (257–258°C) than the 4-chloro variant (200.3–202.7°C), likely due to stronger van der Waals forces .

Methyl-Substituted Analogues

Methyl groups influence steric bulk and hydrophobic interactions:

Compound Name Substituents Yield (%) Melting Point (°C) Key Data Reference
1-Methyl-3-(4-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine 1-Me, 3-thiazolyl 40 230–231 Lower yield due to steric hindrance
3-Bromo-1-[(4-methylphenyl)sulfonyl]- 3-Br, 1-(4-methylphenylsulfonyl) Predicted pKa: -0.12 ± 0.30
Target Compound 2-Me, 4-F, 1-(4-methylphenylsulfonyl) Hypothesized improved kinase selectivity

Key Observations :

  • Steric Effects: Methyl groups at position 1 (e.g., 1-methyl in 3f) reduce synthetic yields (40%) compared to non-methylated analogues (90–97%) due to steric hindrance during nucleophilic substitution .
  • Electronic Effects : The 2-methyl group in the target compound may shield the pyrrolo[2,3-b]pyridine core, altering reactivity in cross-coupling reactions .

Sulfonyl-Modified Analogues

The 4-methylphenylsulfonyl group is compared to other sulfonyl substituents:

Compound Name Sulfonyl Group Key Feature Reference
1-[(4-Methylphenyl)sulfonyl]-3-[2-(phenylethynyl)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridine 4-methylphenylsulfonyl Sonogashira coupling product (68% yield)
1-[[4-(Butylthio)-3-fluorophenyl]sulfonyl]-2-Me-1H-pyrrolo[2,3-b]pyridine-3-acetic acid 4-(butylthio)-3-fluorophenylsulfonyl Enhanced hydrophobicity
Target Compound 4-methylphenylsulfonyl Standard protecting group for NH sites

Key Observations :

  • Synthetic Utility: The 4-methylphenylsulfonyl group facilitates Sonogashira and Suzuki-Miyaura couplings, as demonstrated in 68% yield for a pyrimidinyl derivative .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives, particularly 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is primarily noted for its inhibitory effects on various molecular targets, including fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs), making it a promising candidate for cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrrolo[2,3-b]pyridine core with specific substituents that enhance its biological activity. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties, influencing lipophilicity and receptor binding affinity.

PropertyValue
IUPAC Name4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC8H7FN2
Molecular Weight151.15 g/mol
CAS Number898746-42-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has shown potent inhibitory effects on FGFRs, which are implicated in various cancers. The mechanism involves binding to the active site of FGFRs, thereby preventing downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt from being activated.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits significant anti-proliferative effects on cancer cell lines. For instance, in one study, the compound displayed IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating strong inhibition potential . Furthermore, it was shown to induce apoptosis in breast cancer cells (4T1 cell line) and inhibit their migration and invasion capabilities .

Case Studies

  • FGFR Inhibition : A study reported that the compound effectively inhibited FGFR signaling in various cancer models, leading to reduced tumor growth in vivo .
  • PDE4B Inhibition : Another research highlighted the compound's role as a selective inhibitor of PDE4B, demonstrating its potential in treating inflammatory conditions by significantly reducing TNF-α release from macrophages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly alter biological activity. For example:

  • Substituting different groups at the 2-position affects binding affinity and selectivity towards FGFRs.
  • The introduction of various functional groups can enhance or diminish the inhibitory potency against PDEs.

Table 2: SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
2MethylIncreased potency
4FluorineEnhanced stability
VariousAromatic ringsVariable effects on selectivity

Q & A

Basic Synthesis & Optimization

Q1. What are the key synthetic strategies for constructing the 1H-pyrrolo[2,3-b]pyridine core, and how can regioselectivity be ensured during alkylation or sulfonylation? Methodological Answer:

  • The core structure is typically synthesized via Buchwald–Hartwig coupling or palladium-catalyzed cross-coupling reactions. For example, alkylation at the N1 position can be achieved using NaH/MeI in THF at 0°C to room temperature, as demonstrated for 1-methyl derivatives (75% yield) .
  • Regioselectivity in sulfonylation (e.g., 1-[(4-methylphenyl)sulfonyl] substitution) is controlled by steric and electronic factors. Use bulky bases like LDA to direct substitution to the less hindered nitrogen .

Structural Characterization

Q2. How can NMR and HPLC be employed to validate the purity and structure of 4-fluoro-2-methyl derivatives? Methodological Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Fluorine-induced splitting in aromatic protons (δ 7.5–8.5 ppm).
    • Methyl groups at C2 (δ ~2.5 ppm, singlet) and sulfonyl-attached tolyl (δ 2.3–2.4 ppm) .
  • HPLC : Use a Symmetry® C18 column (3.5 µm, 3.0 × 50 mm) with UV detection at 214 nm to confirm ≥95% purity .

Biological Screening

Q3. What in vitro assays are suitable for evaluating FGFR inhibitory activity of this compound? Methodological Answer:

  • Perform kinase inhibition assays (e.g., ADP-Glo™) against FGFR1–4 isoforms.
  • Compound 4h (structurally related) showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), highlighting isoform selectivity .

Advanced SAR Analysis

Q4. How do substituents at the 5-position influence FGFR binding affinity? Methodological Answer:

  • Substituents like trifluoromethyl or methoxyphenyl at C5 enhance hydrogen bonding with Gly485 in FGFR1’s hinge region.
  • Larger hydrophobic groups (e.g., 3,4-dimethoxyphenyl) improve occupancy of the hydrophobic pocket, increasing potency .

Computational Modeling

Q5. What docking strategies predict interactions between the sulfonyl group and FGFR’s ATP-binding site? Methodological Answer:

  • Use Schrödinger Suite or AutoDock Vina for molecular docking. The sulfonyl group forms hydrogen bonds with Asp641 in FGFR1, while the 4-methylphenyl moiety engages in π-π stacking with Phe642 .

Data Contradictions

Q6. How can discrepancies in IC₅₀ values across studies be resolved? Methodological Answer:

  • Standardize assay conditions (e.g., ATP concentration, pH). For example, FGFR4’s lower sensitivity (IC₅₀ = 712 nM in ) may arise from divergent activation loop conformations. Validate with orthogonal assays like cellular phosphorylation inhibition .

Selectivity Optimization

Q7. What structural modifications reduce off-target effects on non-FGFR kinases? Methodological Answer:

  • Introduce polar groups (e.g., pyridyl) at C3 to disrupt hydrophobic interactions with non-target kinases.
  • Avoid bulky substituents at C7, which may increase promiscuity .

Stereochemical Considerations

Q8. Does stereochemistry at chiral centers (e.g., 3-chloromethyl derivatives) impact activity? Methodological Answer:

  • Resolve enantiomers via chiral HPLC (Chiralpak® IA column).
  • In related compounds, (R)-enantiomers showed 10-fold higher FGFR1 affinity due to better alignment with the hinge region .

Analytical Validation

Q9. How to ensure batch-to-batch consistency in large-scale synthesis? Methodological Answer:

  • Implement QC protocols:
    • HPLC : Monitor retention times (e.g., 8.2 min for the parent compound).
    • Mass Spec : Confirm [M+H]⁺ at m/z 349.1 (calculated for C₁₅H₁₄FN₂O₂S) .

Preclinical Models

Q10. What in vivo models are appropriate for testing antitumor efficacy? Methodological Answer:

  • Use xenograft models (e.g., NCI-H460 lung cancer) with oral dosing (10–50 mg/kg/day).
  • Monitor tumor volume reduction and FGFR phosphorylation via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.